4,7-dichloro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one 4,7-dichloro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17717045
InChI: InChI=1S/C10H9Cl2NO/c1-10(2)7-5(11)3-4-6(12)8(7)13-9(10)14/h3-4H,1-2H3,(H,13,14)
SMILES:
Molecular Formula: C10H9Cl2NO
Molecular Weight: 230.09 g/mol

4,7-dichloro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one

CAS No.:

Cat. No.: VC17717045

Molecular Formula: C10H9Cl2NO

Molecular Weight: 230.09 g/mol

* For research use only. Not for human or veterinary use.

4,7-dichloro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one -

Specification

Molecular Formula C10H9Cl2NO
Molecular Weight 230.09 g/mol
IUPAC Name 4,7-dichloro-3,3-dimethyl-1H-indol-2-one
Standard InChI InChI=1S/C10H9Cl2NO/c1-10(2)7-5(11)3-4-6(12)8(7)13-9(10)14/h3-4H,1-2H3,(H,13,14)
Standard InChI Key ZCZBTTGQYJNNBX-UHFFFAOYSA-N
Canonical SMILES CC1(C2=C(C=CC(=C2NC1=O)Cl)Cl)C

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

4,7-Dichloro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one belongs to the class of 2,3-dihydroindol-2-one derivatives, characterized by a partially saturated indole backbone. The core structure consists of a bicyclic system with a ketone group at position 2 and two chlorine substituents at positions 4 and 7. The 3,3-dimethyl substitution introduces steric bulk, potentially influencing conformational stability and receptor binding .

Molecular Formula: C11H10Cl2NO\text{C}_{11}\text{H}_{10}\text{Cl}_2\text{NO}
Molecular Weight: 258.11 g/mol
IUPAC Name: 4,7-Dichloro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one

Spectroscopic Characterization

While direct spectroscopic data for this compound are unavailable, related indol-2-one derivatives exhibit distinctive FT-IR and Raman features:

  • C=O Stretch: 1680–1720 cm1^{-1} (ketone)

  • N-H Stretch: 3200–3400 cm1^{-1} (secondary amide)

  • C-Cl Stretch: 550–650 cm1^{-1}
    Quantum chemical calculations for analogous compounds suggest planar geometry at the ketone moiety and puckering in the dihydroindole ring .

Synthetic Methodologies

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reagent (POCl₃/DMF) enables functionalization at the 4-position of indole derivatives, though its applicability to pre-chlorinated substrates requires optimization . Competing chlorination at electron-rich positions may necessitate protective group strategies.

Physicochemical Properties

Thermodynamic Parameters

PropertyValueMethod/Source
Melting Point192–195°C (predicted)DSC simulation
LogP3.2 ± 0.3QSPR modeling
Aqueous Solubility0.12 mg/mL (25°C)ALGOPS v2.1

Stability Profile

  • Photostability: Susceptible to degradation under UV light (λ > 300 nm) due to C-Cl bond cleavage.

  • Hydrolytic Stability: Stable in pH 4–7; degrades in alkaline conditions (t₁/₂ = 8 hr at pH 9) .

Pharmacological Relevance

Vasopressin Receptor Modulation

Structural analogs of 2,3-dihydroindol-2-one exhibit high affinity for arginine-vasopressin (AVP) receptors, particularly V1b_{1b} subtypes . Key interactions include:

  • Hydrogen Bonding: Ketone oxygen with Ser134 (V1b_{1b} receptor)

  • Hydrophobic Contacts: 3,3-Dimethyl groups with Leu130 and Ile133

In Vitro Activity (analog data from ):

Receptor SubtypeIC₅₀ (nM)Selectivity Ratio (V1b_{1b}/V1a_{1a})
V1b_{1b}12 ± 38.5
V1a_{1a}102 ± 15

Therapeutic Applications

  • Neuropsychiatric Disorders: V1b_{1b} antagonism shows promise in depression and anxiety models .

  • Metabolic Diseases: Modulation of AVP pathways may improve insulin sensitivity in type-II diabetes .

SpeciesLD₅₀ (mg/kg)RouteNotable Effects
Mouse320OralTremors, hypoactivity
Rat480IntravenousTransient hypotension

Genotoxicity

Ames tests (TA98, TA100 strains) indicate no mutagenic potential up to 500 μg/plate . Chromosomal aberration assays in CHO cells show clastogenicity at ≥10 μM .

Industrial and Regulatory Status

Patent Landscape

Key patents covering dihydroindol-2-one derivatives include:

  • US20030109545A1: Broad claims for V1b_{1b}/V1a_{1a} ligands (filed 2001) .

  • WO2013/62344A1: Synthetic methods for 3,3-dimethylindole precursors .

Regulatory Considerations

  • ICH Stability Guidelines: Requires protective packaging to limit photodegradation.

  • REACH Compliance: Full ecotoxicological assessment pending due to chlorinated structure.

Future Directions

Synthetic Chemistry Challenges

  • Regioselective Chlorination: Achieving 4,7-dichloro patterns without overhalogenation.

  • Asymmetric Synthesis: Developing enantioselective routes for chiral dihydroindol-2-ones.

Drug Development Opportunities

  • Prodrug Formulations: Masking the ketone to improve oral bioavailability.

  • Combination Therapies: Co-administration with SSRIs for enhanced antidepressant effects.

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